molecular formula C8H8BrNO3 B1338636 4-(Bromomethyl)-2-methoxy-1-nitrobenzene CAS No. 23145-65-5

4-(Bromomethyl)-2-methoxy-1-nitrobenzene

Cat. No. B1338636
CAS RN: 23145-65-5
M. Wt: 246.06 g/mol
InChI Key: ZDMISTLJKQDGTB-UHFFFAOYSA-N
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Patent
US08716287B2

Procedure details

A solution of 4-nitro-3-methoxybenzyl alcohol (1.0 g, 5.46 mmol) in THF (5 ml) was cooled to 0° C. and carbon tetrabromide (3.62 g, 10.92 mmol) and triphenylphosphine (1.57 g, 6.00 mmol) were added. The reaction mixture was stirred at 0° C. for 2 hours then the solvents were removed under reduced pressure. The residue was purified by column chromatography on neutral silica gel using 5-8% EtOAc in hexane to give the title compound (1.25 g, 93%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step Two
Quantity
1.57 g
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8]O)=[CH:6][C:5]=1[O:12][CH3:13])([O-:3])=[O:2].C(Br)(Br)(Br)[Br:15].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1COCC1>[Br:15][CH2:8][C:7]1[CH:10]=[CH:11][C:4]([N+:1]([O-:3])=[O:2])=[C:5]([O:12][CH3:13])[CH:6]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(CO)C=C1)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.62 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
1.57 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on neutral silica gel using 5-8% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC1=CC(=C(C=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.